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Compound of Interest

Compound Name: 2,6-Diethylphenol

Cat. No.: B086025

2,6-Diethylphenol: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and
relevant experimental methodologies for 2,6-diethylphenol. This valuable chemical
intermediate is noted for its applications in the synthesis of various compounds, including
antioxidants and polymers.

Chemical Structure and Identification

2,6-Diethylphenol is an organic compound characterized by a phenol ring substituted with two
ethyl groups at the ortho positions.
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Identifier

Value

IUPAC Name

2,6-diethylphenol

CAS Registry Number

1006-59-3[1][2]

Molecular Formula C10H140[1][2]

SMILES CCclcccc(CC)c10

inChi INChl=1S/C10H140/c1-3-8-6-5-7-9(4-
2)10(8)11/h5-7,11H,3-4H2,1-2H3

InChlKey METWAQRCMRWDAW-UHFFFAOY SA-N

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-diethylphenol is presented below.

These properties are crucial for understanding its behavior in various chemical and biological

systems.
Property Value Unit
Molecular Weight 150.22 g/mol [2]
Appearance Brown to reddish-brown solid -
Melting Point 37.5 °C
Boiling Point 218 °C
Density 0.9688 (estimate) g/cm3
pKa 10.57 + 0.10 (Predicted) -
LogP 3.03 -

Water Solubility

Slightly soluble -

Experimental Protocols
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Detailed methodologies for the synthesis and analysis of 2,6-diethylphenol are critical for
research and development. The following sections provide representative experimental
protocols based on established methods for similar phenolic compounds.

Synthesis of 2,6-Diethylphenol via Friedel-Crafts
Alkylation of Phenol

This protocol describes a general procedure for the synthesis of 2,6-diethylphenol through the
alkylation of phenol with ethanol using a solid acid catalyst.

Materials:

Phenol

e Ethanol

e Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)

» Nitrogen gas (inert atmosphere)

» Solvent for extraction (e.g., diethyl ether)

o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

o Standard laboratory glassware for reaction, workup, and distillation
Procedure:

o Catalyst Activation: The solid acid catalyst is activated by heating under a vacuum or a flow
of inert gas to remove adsorbed water.

o Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a
condenser, a thermometer, and a nitrogen inlet. The flask is charged with phenol and the
activated catalyst.
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e Reaction Execution: The reaction mixture is heated to the desired temperature (typically
between 150-250 °C) under a nitrogen atmosphere. Ethanol is then added dropwise or as a
continuous feed over a period of several hours.

e Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots of
the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).

o Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid
catalyst is removed by filtration. The filtrate is diluted with an organic solvent, such as diethyl
ether, and washed with a saturated sodium bicarbonate solution to remove any unreacted
phenol. The organic layer is then washed with brine and dried over anhydrous magnesium
sulfate.

 Purification: The solvent is removed under reduced pressure. The crude product is purified
by fractional distillation under reduced pressure to yield pure 2,6-diethylphenol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of 2,6-diethylphenol.

Sample Preparation: A dilute solution of the 2,6-diethylphenol sample is prepared in a volatile
organic solvent such as dichloromethane or hexane. For quantitative analysis, an internal
standard may be added.

Instrumental Parameters:

e Gas Chromatograph: Equipped with a capillary column suitable for the analysis of phenolic
compounds (e.g., DB-5ms, HP-5ms).

« Injector: Split/splitless injector, typically operated in splittess mode for trace analysis.

o Oven Temperature Program: A temperature gradient is used to ensure good separation of
the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to
250°C at a rate of 10°C/min, and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate.
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e Mass Spectrometer: Operated in electron ionization (El) mode. The mass range is scanned
from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the structural elucidation of 2,6-diethylphenol.

Sample Preparation: Approximately 10-20 mg of the 2,6-diethylphenol sample is dissolved in
about 0.6 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) can be added as an internal reference standard (6 0.0

ppm).
Spectrometer Parameters:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

e 1H NMR: Standard single-pulse experiment. Key parameters include a spectral width of ~16
ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR: Proton-decoupled experiment. Key parameters include a spectral width of ~240
ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2,6-diethylphenol.
Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

e Thin Film: The sample can be dissolved in a volatile solvent and a drop of the solution is
placed on a salt plate (e.g., NaCl). The solvent is allowed to evaporate, leaving a thin film of
the sample.

» Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on
the ATR crystal.
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Instrumental Parameters: The spectrum is typically recorded over the range of 4000-400 cm~1
with a resolution of 4 cm™2.

Potential Mechanism of Action

While the specific signaling pathways involving 2,6-diethylphenol are not well-documented, its
structural similarity to other phenolic compounds, such as the anesthetic propofol (2,6-
diisopropylphenol), suggests potential interactions with ligand-gated ion channels. Research on
a nonanesthetic analog, 2,6-di-tert-butylphenol, has shown modulation of GABA-A and glycine
receptors.[3] This suggests a plausible, albeit unconfirmed, mechanism of action for 2,6-
diethylphenol involving the modulation of inhibitory neurotransmitter receptors.
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Potential allosteric modulation of a ligand-gated ion channel by 2,6-diethylphenol.

Synthesis Workflow

The synthesis of 2,6-diethylphenol from phenol is a multi-step process that involves the
electrophilic substitution of ethyl groups onto the aromatic ring. A generalized workflow for this
synthesis is depicted below.

General Synthesis Workflow for 2,6-Diethylphenol
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A simplified workflow for the synthesis of 2,6-diethylphenol from phenol and ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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